An In-depth Technical Guide on the Vasopressin V2 Receptor Antagonist SR121463 (Satavaptan)
An In-depth Technical Guide on the Vasopressin V2 Receptor Antagonist SR121463 (Satavaptan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound S116836 is not readily identifiable in publicly available scientific literature, this guide focuses on a well-characterized selective vasopressin V2 receptor antagonist, SR121463, also known as Satavaptan. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. Vasopressin receptor antagonists, particularly selective V2 receptor blockers, represent a significant therapeutic advancement in the management of euvolemic and hypervolemic hyponatremia.[1][2] SR121463 is a potent, orally active, non-peptide antagonist that induces aquaresis—the excretion of electrolyte-free water—by blocking the action of arginine vasopressin (AVP) in the renal collecting ducts.[3][4][5][6]
Mechanism of Action
SR121463 exerts its pharmacological effect by competitively and selectively binding to the vasopressin V2 receptor, which is predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][4] The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7][8][9] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane.[7][8][9] The insertion of AQP2 channels increases water reabsorption from the filtrate back into the bloodstream.
By antagonizing the V2 receptor, SR121463 prevents this signaling cascade, leading to the retrieval of AQP2 channels from the apical membrane.[4] This reduction in water permeability of the collecting duct results in decreased water reabsorption and a subsequent increase in free water excretion, a process termed aquaresis. This targeted action raises serum sodium concentrations in states of water excess without significantly altering electrolyte balance.[3][5]
Data Presentation
The following tables summarize the quantitative data for SR121463 (Satavaptan) and provide a comparison with other relevant vasopressin receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | V2 (human kidney) | V2 (rat kidney) | V1a (rat liver) | Reference(s) |
| SR121463A (Satavaptan) | 0.26 ± 0.04 | 0.6 ± 0.1 | > 10,000 | [5][6] |
| OPC-31260 (Mozavaptan) | 12.0 ± 2.0 | 23.0 ± 4.0 | 130.0 ± 20.0 | [5] |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters
| Species | Route | Dose | T½ (h) | CL (L/h) | Vd (L) | F (%) | Reference(s) |
| Rat | p.o. | 0.03-10 mg/kg | ~6 (aquaretic effect duration) | N/A | N/A | Well-absorbed | [3][6] |
| Dog | p.o. | N/A | N/A | N/A | N/A | Well-absorbed | [3] |
| Human (Conivaptan - for comparison) | i.v. | 20 mg/d | 5.3 | 18.7 | N/A | N/A | N/A |
| Human (Conivaptan - for comparison) | i.v. | 40 mg/d | 10.2 | 9.5 | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of a selective V2 receptor antagonist like SR121463 are provided below.
1. Radioligand Binding Assay for V2 Receptor Affinity
This protocol is a representative method for determining the binding affinity of a compound to the vasopressin V2 receptor using a competitive binding assay.
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Objective: To determine the inhibitory constant (Ki) of SR121463 for the V2 receptor.
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Materials:
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Membrane preparation from cells or tissues expressing the human V2 receptor (e.g., human kidney membranes).
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Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).
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Test compound: SR121463 (Satavaptan).
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Non-specific binding control: Unlabeled Arginine Vasopressin (AVP) at a high concentration (e.g., 1 µM).
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Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
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Glass fiber filters (e.g., Whatman GF/C).
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Scintillation fluid and counter.
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-
Procedure:
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Prepare serial dilutions of SR121463 in assay buffer.
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In a 96-well plate, add the following to each well in triplicate:
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Assay buffer.
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A fixed concentration of [³H]AVP (typically at its Kd concentration).
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Varying concentrations of SR121463 or vehicle for total binding.
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A saturating concentration of unlabeled AVP for non-specific binding.
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37°C for 60 minutes to reach equilibrium.
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Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.
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Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the SR121463 concentration.
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Determine the IC50 value (the concentration of SR121463 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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2. Adenylyl Cyclase Activity Assay
This protocol describes a method to assess the functional antagonist activity of SR121463 by measuring its ability to inhibit AVP-stimulated cAMP production.
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Objective: To determine the functional antagonist potency (Ki) of SR121463 at the V2 receptor.
-
Materials:
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Human kidney membrane preparations.
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Arginine Vasopressin (AVP).
-
Test compound: SR121463 (Satavaptan).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
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cAMP standard solutions.
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cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Procedure:
-
Prepare serial dilutions of SR121463.
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In reaction tubes, pre-incubate the membrane preparation with varying concentrations of SR121463 or vehicle for 15 minutes at 37°C.
-
Add a fixed concentration of AVP (typically a concentration that elicits a submaximal response, e.g., EC80) to stimulate adenylyl cyclase.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the reaction by heating or adding a stop solution.
-
Centrifuge the tubes to pellet the membranes.
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Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.
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-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the amount of cAMP produced in each sample from the standard curve.
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Plot the percentage of AVP-stimulated cAMP production against the logarithm of the SR121463 concentration.
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Determine the IC50 value and calculate the functional Ki value using an appropriate pharmacological model.
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Mandatory Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway and Site of Action for SR121463.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Workflow for Vasopressin Receptor Antagonist Development.
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
